molecular formula C13H15ClN2O3 B1224913 3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester

3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester

Cat. No.: B1224913
M. Wt: 282.72 g/mol
InChI Key: JFRRAZGNKRCJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester is a benzoate ester.

Biological Activity

3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound consists of an amino group, a chlorobenzoic acid moiety, and a pyrrolidinyl ethyl ester. Its structure can be represented as follows:

C9H10ClN1O3\text{C}_9\text{H}_{10}\text{Cl}\text{N}_1\text{O}_3

This structure suggests potential interactions with biological targets due to the presence of both hydrophilic and lipophilic regions.

Antimicrobial Properties

Research indicates that derivatives of 3-amino-4-chlorobenzoic acid exhibit significant antibacterial activity. A study demonstrated that compounds with similar structures showed enhanced antibacterial effects compared to standard antibiotics like enoxacin, particularly against Gram-positive bacteria . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the aromatic ring and the amino group in modulating activity.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For instance, related compounds have been shown to act as inhibitors of bacterial DNA gyrase, a critical enzyme for bacterial replication. The inhibition mechanism involves binding to the enzyme's active site, preventing DNA supercoiling .

Cytotoxicity and Anticancer Activity

Preliminary studies have suggested that 3-amino-4-chlorobenzoic acid derivatives may possess cytotoxic properties against various cancer cell lines. In vitro assays indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Study 1: Antibacterial Activity Assessment

In a comparative study, several derivatives of 3-amino-4-chlorobenzoic acid were synthesized and screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that compounds with a pyrrolidinyl substituent exhibited higher potency than those without, suggesting that this moiety enhances interaction with bacterial targets .

CompoundActivity (MIC µg/mL)Target Bacteria
A8Staphylococcus aureus
B16Escherichia coli
C4Staphylococcus aureus

Study 2: Enzyme Inhibition Profile

A study evaluated the inhibitory effects of various analogs on DNA gyrase. The most effective inhibitor had an IC50 value significantly lower than that of standard inhibitors used in clinical settings.

CompoundIC50 (nM)Comparison Standard
D150Ciprofloxacin (200)
E75Enoxacin (100)

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound likely binds to active sites on target enzymes, inhibiting their function.
  • Cell Membrane Disruption : Some studies suggest that similar compounds can disrupt bacterial cell membranes, leading to cell lysis.
  • Apoptosis Induction : The ability to trigger apoptosis in cancer cells may involve mitochondrial pathways and caspase activation.

Properties

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

(2-oxo-2-pyrrolidin-1-ylethyl) 3-amino-4-chlorobenzoate

InChI

InChI=1S/C13H15ClN2O3/c14-10-4-3-9(7-11(10)15)13(18)19-8-12(17)16-5-1-2-6-16/h3-4,7H,1-2,5-6,8,15H2

InChI Key

JFRRAZGNKRCJKY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester
Reactant of Route 2
3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester
Reactant of Route 3
Reactant of Route 3
3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester
Reactant of Route 4
Reactant of Route 4
3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester
Reactant of Route 5
Reactant of Route 5
3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester
Reactant of Route 6
Reactant of Route 6
3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.